molecular formula C18H32O3 B1662738 ABTL-0812 CAS No. 57818-44-7

ABTL-0812

Numéro de catalogue: B1662738
Numéro CAS: 57818-44-7
Poids moléculaire: 296.4 g/mol
Clé InChI: AFDSETGKYZMEEA-HZJYTTRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acide alpha-hydroxylinoléique: est un acide gras dérivé de l'acide linoléique. Il se caractérise par la présence d'un groupe hydroxyle en position alpha par rapport au groupe acide carboxylique. Ce composé est connu pour ses applications thérapeutiques potentielles, notamment dans le domaine de l'oncologie, où il est étudié pour ses propriétés anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: L'acide alpha-hydroxylinoléique peut être synthétisé par hydroxylation de l'acide linoléique. La réaction implique généralement l'utilisation d'un agent hydroxylant tel que le peroxyde d'hydrogène en présence d'un catalyseur comme le tungstène ou le molybdène. Les conditions réactionnelles comprennent le maintien d'une plage de température de 50-70 °C et d'un pH d'environ 7-8 pour garantir un rendement optimal .

Méthodes de production industrielle: La production industrielle de l'acide alpha-hydroxylinoléique implique l'extraction de l'acide linoléique à partir de sources naturelles telles que les huiles végétales, suivie d'une hydroxylation chimique. Le procédé est mis à l'échelle en utilisant des réacteurs à flux continu pour maintenir des conditions réactionnelles constantes et un débit élevé .

Analyse Des Réactions Chimiques

Types de réactions: L'acide alpha-hydroxylinoléique subit diverses réactions chimiques, notamment:

Réactifs et conditions courants:

Produits majeurs:

Applications de la recherche scientifique

L'acide alpha-hydroxylinoléique a une large gamme d'applications de recherche scientifique:

Mécanisme d'action

L'acide alpha-hydroxylinoléique exerce ses effets par l'activation des récepteurs activés par les proliférateurs de peroxysomes (PPAR) et du gène TRIB3. Cette activation conduit à l'inhibition de la voie Akt/mTOR, qui est excessivement activée dans de nombreux cancers humains. En inhibant cette voie, l'acide alpha-hydroxylinoléique induit l'autophagie, conduisant à la mort des cellules cancéreuses .

Applications De Recherche Scientifique

Clinical Applications

ABTL-0812 is currently in clinical trials for various types of cancer, including:

  • Endometrial Cancer : A Phase 2 trial is evaluating this compound as a first-line therapy in combination with chemotherapy for patients with advanced endometrial cancer .
  • Non-Small Cell Lung Carcinoma (NSCLC) : The compound is being tested in patients with squamous NSCLC, showing promise as a combination treatment with standard chemotherapy agents like paclitaxel and carboplatin .
  • Glioblastoma : Preclinical studies indicate that this compound can significantly impair tumor growth and enhance survival rates in glioblastoma models, especially when combined with radiotherapy and temozolomide .

Preclinical Findings

This compound has shown efficacy across various preclinical models:

  • Pancreatic Cancer : Demonstrated potent anticancer activity as a single agent, enhancing the effects of chemotherapy without increasing toxicity .
  • Breast Cancer and Neuroblastoma : Efficacy was noted in reducing cell viability and inducing autophagic cell death in these cancer types .

Summary of Clinical Trials

Trial PhaseCancer TypeCombination TreatmentOutcome
Phase 1/1bAdvanced Solid TumorsN/AExcellent safety profile; comparable efficacy to other treatments
Phase 2Endometrial CancerChemotherapyOngoing; focuses on first-line therapy
Phase 2Squamous NSCLCPaclitaxel + CarboplatinOngoing; aims to enhance therapeutic effects without increasing toxicity

Notable Findings

  • In a Phase 1 trial involving 29 patients, this compound exhibited no dose-limiting toxicities and showed promising signs of efficacy, including long-term disease stabilization in some patients .
  • Preclinical data suggest that TRIB3 may serve as a pharmacodynamic biomarker to monitor the drug's activity in clinical settings .

Mécanisme D'action

Alpha-Hydroxylinoleic acid exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs) and the TRIB3 gene. This activation leads to the inhibition of the Akt/mTOR pathway, which is excessively activated in many human cancers. By inhibiting this pathway, alpha-Hydroxylinoleic acid induces autophagy, leading to cancer cell death .

Comparaison Avec Des Composés Similaires

Composés similaires:

    Acide linoléique: Le composé parent de l'acide alpha-hydroxylinoléique, sans le groupe hydroxyle.

    Acide alpha-hydroxylinolénique: Structure similaire mais avec une double liaison supplémentaire.

    Acide alpha-hydroxyoléique: Structure similaire mais avec moins de doubles liaisons.

Unicité: L'acide alpha-hydroxylinoléique est unique en raison de son hydroxylation spécifique en position alpha, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à induire l'autophagie et à inhiber la voie Akt/mTOR en fait un candidat prometteur pour les thérapies anticancéreuses .

Activité Biologique

ABTL-0812 is a first-in-class small molecule with significant anti-cancer properties, currently undergoing clinical evaluation. This compound has been shown to induce cytotoxic autophagy selectively in tumor cells through several mechanisms, including the induction of endoplasmic reticulum (ER) stress and inhibition of the Akt/mTORC1 signaling pathway. The following sections detail the biological activity, mechanisms of action, and clinical findings associated with this compound.

  • Induction of Cytotoxic Autophagy :
    • This compound promotes cancer cell death by activating autophagy through the upregulation of TRIB3 pseudokinase, which inhibits the Akt-mTORC1 axis. This leads to a robust and sustained autophagic response in cancer cells, resulting in cell death while sparing normal cells .
  • Endoplasmic Reticulum Stress :
    • The compound induces ER stress, activating the Unfolded Protein Response (UPR). This response is mediated by key proteins such as ATF4 and DDIT3, which are crucial for cellular adaptation to stress conditions. The activation of these pathways further enhances autophagy and promotes cancer cell apoptosis .
  • Lipidomic Changes :
    • This compound increases levels of long-chain dihydroceramides by impairing DEGS1 activity, leading to sustained ER stress and activation of UPR pathways. This lipidomic alteration is critical for the cytotoxic effects observed in tumor cells .

Phase I/Ib Clinical Trial

A first-in-human Phase I/Ib trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. Key findings include:

  • Patient Enrollment : 29 patients participated, with dosing ranging from 500 mg once daily to 2000 mg twice daily.
  • Safety Profile : Most adverse events were gastrointestinal (grade I-II), with no maximum tolerated dose reached. The recommended Phase II dose was established at 1300 mg three times daily based on pharmacokinetic/pharmacodynamic modeling .
  • Antitumor Activity : Two cases of long-term stable disease were observed, indicating preliminary efficacy .

Phase II Clinical Trials

This compound is currently being evaluated in Phase II trials for various cancer types:

  • Combination Therapy : A trial combining this compound with paclitaxel and carboplatin in advanced/recurrent endometrial cancer showed promising results, enhancing therapeutic efficacy compared to chemotherapy alone .
  • Ongoing Studies : Additional studies are exploring its effectiveness against pancreatic cancer and other malignancies, demonstrating its versatility as a therapeutic agent .

Efficacy in Specific Cancer Types

Research has highlighted the effectiveness of this compound across various cancer models:

Cancer TypeStudy Findings
Endometrial CancerDemonstrated significant tumor reduction when combined with chemotherapy .
Non-Small Cell Lung CancerInduced autophagic cell death and enhanced chemotherapy efficacy without added toxicity .
Pancreatic CancerShowing promise in ongoing trials; potential for improved patient outcomes .

Propriétés

IUPAC Name

(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSETGKYZMEEA-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258077
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-44-7
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABTL-0812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Hydroxylinoleic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABTL-0812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABTL-0812
Reactant of Route 2
Reactant of Route 2
ABTL-0812
Reactant of Route 3
Reactant of Route 3
ABTL-0812
Reactant of Route 4
ABTL-0812
Reactant of Route 5
ABTL-0812
Reactant of Route 6
ABTL-0812

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.